Cas no 122902-06-1 (Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-)

Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-, is a versatile organic compound featuring a cyclohexanone moiety substituted with a trifluoromethyl group on the phenyl ring. This structure endows the compound with unique physical and chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its high purity and stability offer advantages in various applications, including reaction selectivity and process efficiency.
Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- structure
122902-06-1 structure
Product name:Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-
CAS No:122902-06-1
MF:C13H13F3O
MW:242.236934423447
CID:1214488
PubChem ID:11160845

Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-
    • 3-[4-(trifluoromethyl)phenyl]cyclohexan-1-one
    • PXEDGGLZDRNQLK-UHFFFAOYSA-N
    • DTXSID60457314
    • AKOS013846365
    • SCHEMBL430772
    • 3-(4-(trifluoromethyl)phenyl)cyclohexanone
    • 122902-06-1
    • Inchi: InChI=1S/C13H13F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h4-7,10H,1-3,8H2
    • InChI Key: PXEDGGLZDRNQLK-UHFFFAOYSA-N
    • SMILES: C1CC(CC(=O)C1)C2=CC=C(C=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 242.09184952g/mol
  • Monoisotopic Mass: 242.09184952g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019124541-1g
3-(4-(Trifluoromethyl)phenyl)cyclohexanone
122902-06-1 95%
1g
$562.00 2023-09-03

Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- Related Literature

Additional information on Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-

Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- (CAS No. 122902-06-1)

Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- (CAS No. 122902-06-1) is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a 4-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group imparts specific chemical and physical properties that make it valuable in various synthetic processes and as an intermediate in the development of pharmaceuticals.

The 3-[4-(trifluoromethyl)phenyl]cyclohexanone molecule has been extensively studied for its potential in drug discovery and development. Recent research has highlighted its role as a key intermediate in the synthesis of several bioactive compounds, including those with anti-inflammatory, antiviral, and anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making it an attractive moiety for drug design.

In the context of pharmaceutical research, 3-[4-(trifluoromethyl)phenyl]cyclohexanone has been utilized as a building block in the synthesis of novel compounds with improved pharmacological profiles. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of potent inhibitors of protein kinases, which are implicated in various diseases such as cancer and inflammatory disorders. The high reactivity and functional group compatibility of 3-[4-(trifluoromethyl)phenyl]cyclohexanone make it an ideal candidate for combinatorial chemistry approaches, enabling the rapid synthesis and screening of large libraries of potential drug candidates.

From a synthetic chemistry perspective, 3-[4-(trifluoromethyl)phenyl]cyclohexanone can be prepared through various methods, including Friedel-Crafts acylation and transition metal-catalyzed reactions. These synthetic routes have been optimized to achieve high yields and purity, making the compound readily available for industrial-scale applications. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for its synthesis, aligning with the growing emphasis on sustainable practices in the chemical industry.

The physical properties of 3-[4-(trifluoromethyl)phenyl]cyclohexanone include a melting point of approximately 75-78°C and a boiling point around 250°C at atmospheric pressure. Its solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO) makes it suitable for use in a wide range of chemical reactions and processes. The compound's stability under various reaction conditions is another advantageous feature that contributes to its widespread use in both academic and industrial settings.

In terms of biological activity, 3-[4-(trifluoromethyl)phenyl]cyclohexanone has shown promising results in preliminary studies. For example, it has been found to exhibit moderate inhibitory activity against certain bacterial strains, suggesting potential applications in the development of new antibiotics. Additionally, its ability to modulate specific cellular pathways has been explored in the context of treating neurodegenerative diseases, where it may serve as a lead compound for further optimization.

The safety profile of 3-[4-(trifluoromethyl)phenyl]cyclohexanone is an important consideration for its use in pharmaceutical applications. Toxicological studies have generally indicated low toxicity at relevant concentrations, although appropriate handling precautions should be followed to ensure worker safety. The compound is typically stored under dry conditions and protected from light to maintain its stability and purity.

Overall, Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- (CAS No. 122902-06-1) represents a valuable chemical entity with diverse applications in pharmaceutical research and development. Its unique structural features and favorable physicochemical properties make it an essential component in the synthesis of bioactive molecules with therapeutic potential. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in the field.

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